molecular formula C19H14BrIN2O2 B7466680 (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

Cat. No. B7466680
M. Wt: 509.1 g/mol
InChI Key: DMIVEIAPOCRLAA-UVTDQMKNSA-N
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Description

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as BRD-0476, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4 activity, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide may be able to prevent the growth and proliferation of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects
(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In addition, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. In inflammatory diseases, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, the compound has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation of using (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One area of interest is the development of new derivatives of the compound with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide and its potential applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide as a therapeutic agent in humans.
Conclusion
In conclusion, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized for high yield and purity, making it a reliable tool for scientific research. While its mechanism of action is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects. Future research on (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide can be synthesized using a multi-step process involving the reaction of 5-bromo-2-prop-2-enoxybenzene with 2-iodobenzonitrile, followed by the addition of propargylamine and subsequent cyclization to form the final product. The synthesis of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been optimized for high yield and purity, making it suitable for use in various scientific applications.

Scientific Research Applications

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, including those of breast, lung, and prostate cancer. (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has also been investigated for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrIN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIVEIAPOCRLAA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

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